molecular formula C15H13F4NO3S B2719140 4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide CAS No. 1105222-03-4

4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

Cat. No.: B2719140
CAS No.: 1105222-03-4
M. Wt: 363.33
InChI Key: MSNKZEGEBUZEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a fluorine substituent at the para position of the benzene ring and a phenoxyethyl side chain bearing a trifluoromethyl group at the meta position of the phenyl ether. This compound belongs to a class of sulfonamides with diverse pharmacological applications, including anticancer, receptor antagonism, and enzyme inhibition activities. Its structural features, such as the electron-withdrawing fluorine and trifluoromethyl groups, enhance metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

4-fluoro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F4NO3S/c16-12-4-6-14(7-5-12)24(21,22)20-8-9-23-13-3-1-2-11(10-13)15(17,18)19/h1-7,10,20H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNKZEGEBUZEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction where a fluorinated phenol reacts with an appropriate sulfonyl chloride under basic conditions to form the sulfonamide linkage . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation of the sulfonamide group can produce sulfonic acids .

Mechanism of Action

Comparison with Similar Compounds

Fluorine vs. Chlorine vs. Trifluoromethyl Substituents

  • Compound 1d (4-Fluoro-N-(2-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide): Fluorine substituent at the para position. Melting point: 155–156°C. Exhibited potent anticancer activity in kinase inhibition assays due to enhanced electronegativity and membrane permeability .
  • Compound 1g (N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide): Trifluoromethyl group at the para position. Melting point: 132–134°C. Reduced polarity compared to 1d, leading to lower solubility but improved lipophilicity for CNS-targeted applications .
  • Compound 1h (3-Fluoro-N-(2-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)benzenesulfonamide): Fluorine at the meta position. Melting point: 118–120°C. Meta substitution disrupted planar symmetry, reducing crystallinity and altering pharmacokinetic profiles .

Comparative Data Table

Compound Substituent Position Substituent Group Melting Point (°C) Key Pharmacological Property
Target Compound Para (C4) F Not reported High metabolic stability
1d Para (C4) F 155–156 Anticancer activity
1g Para (C4) CF3 132–134 Improved lipophilicity
1h Meta (C3) F 118–120 Altered PK profile

Modifications in the Side Chain

Phenoxyethyl vs. Pyrrolidine-Containing Chains

  • Compound 14 (Silodosin-Based Derivative): Structure: (S)-4-Fluoro-N-(1-{2-[(2,2,2-trifluoroethoxy)phenoxy]ethyl}pyrrolidin-3-yl)benzenesulfonamide. Incorporates a pyrrolidine ring and trifluoroethoxy group. Physical State: Yellow oil (vs. solid forms of other analogs). Synthesis Yield: 61% with 95% purity. Demonstrated uroselective α1A/α1D-adrenergic receptor antagonism, attributed to the pyrrolidine moiety enhancing target selectivity .
  • Compound 863511-95-9 (Thiazole-Pyridine Hybrid): Structure: 4-Fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide. Replaces phenoxyethyl with a thiazole-pyridine side chain. Enhanced π-π stacking interactions with kinase ATP-binding sites, improving anticancer efficacy .

Comparative Data Table

Compound Side Chain Structure Physical State Key Functional Property
Target Compound 2-(3-(Trifluoromethyl)phenoxy)ethyl Not reported Balanced lipophilicity/hydrophilicity
Compound 14 Pyrrolidinyl-trifluoroethoxy Yellow oil Uroselective receptor antagonism
863511-95-9 Thiazole-pyridine Not reported Kinase inhibition

Metabolic Stability and Biotransformation

  • Biotransformation of 4-Fluoro-N-(8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide: Structural modification with a bicyclic system increased resistance to cytochrome P450-mediated oxidation. Demonstrated a half-life (t1/2) of >6 hours in human liver microsomes, compared to <2 hours for non-bicyclic analogs .
  • 4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide: Amino group at C4 increased susceptibility to glucuronidation. Solubility: Moderate in DMSO and methanol, limiting in vivo bioavailability .

Biological Activity

4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be described by the following chemical structure:

  • Chemical Formula : C15H15F4N1O2S
  • Molecular Weight : 357.35 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the presence of the trifluoromethyl group and the sulfonamide moiety, which enhance its interaction with biological targets. The trifluoromethyl group is known for increasing metabolic stability and lipophilicity, thereby improving membrane permeability . The sulfonamide group contributes to the inhibition of various enzymes by mimicking natural substrates.

Biological Targets

Research indicates that 4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide exhibits activity against several key enzymes:

  • Cyclooxygenase (COX) : Inhibits COX-1 and COX-2, which are critical in the inflammatory process.
  • Cholinesterases : Demonstrates inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important for neurotransmission.
  • Lipoxygenases (LOX) : Exhibits inhibitory activity against both LOX-5 and LOX-15, involved in the inflammatory response.

In Vitro Studies

In vitro studies have shown that this compound possesses significant inhibitory effects on COX enzymes. For instance, it demonstrated an IC50 value of approximately 10.4 μM against AChE and 7.7 μM against BChE, indicating moderate potency . The presence of the trifluoromethyl group was noted to enhance these activities through increased interactions with enzyme active sites.

Case Study: Anti-inflammatory Activity

A specific case study evaluated the anti-inflammatory properties of this compound in a murine model. The results indicated a reduction in edema comparable to standard anti-inflammatory drugs like diclofenac sodium. The compound showed a % inhibition of edema at 1 mM concentration significantly higher than controls, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Target EnzymeIC50 Value (μM)Activity Level
Acetylcholinesterase10.4Moderate Inhibition
Butyrylcholinesterase7.7Moderate Inhibition
COX-1Not specifiedInhibitory Activity
COX-2Not specifiedInhibitory Activity
LOX-5Not specifiedInhibitory Activity
LOX-15Not specifiedInhibitory Activity

Discussion

The biological activity of 4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide highlights its potential as a multi-target drug candidate. Its ability to inhibit key enzymes involved in inflammation and neurotransmission positions it as a promising candidate for further development in therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and purification. Key steps include:

StepReagents/ConditionsPurposeReference
14-Fluorobenzenesulfonyl chloride + ethylenediamine derivative (e.g., 2-(3-(trifluoromethyl)phenoxy)ethylamine) in dichloromethane (DCM)Sulfonamide bond formation via nucleophilic substitution
2Triethylamine (TEA) or NaOH as baseNeutralize HCl byproduct and drive reaction completion
3Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane)Purification to >95% purity

Q. Key Considerations :

  • Temperature control (0–25°C) to prevent side reactions.
  • Use of anhydrous solvents to avoid hydrolysis of intermediates.

Q. How is the compound structurally characterized?

Advanced spectroscopic and crystallographic techniques are employed:

TechniqueParametersPurposeReference
NMR (¹H, ¹³C, ¹⁹F)DMSO-d₆ or CDCl₃, 400–600 MHzConfirm substituent positions (e.g., fluorine, trifluoromethyl groups) and sulfonamide linkage
X-ray Crystallography Single-crystal analysis (Mo-Kα radiation)Resolve 3D conformation and hydrogen-bonding networks
FTIR 400–4000 cm⁻¹Identify functional groups (e.g., S=O stretch at ~1350 cm⁻¹)

Advanced Questions

Q. What are the potential biological targets of this compound, and how are they identified?

The compound may target enzymes or receptors in inflammation or neurological pathways:

  • COX-2 Inhibition : Analogous to sulfonamide-derived COX-2 inhibitors (e.g., celecoxib), this compound could be screened using in vitro cyclooxygenase assays with IC₅₀ determination .
  • Glycine Transporters : Structural analogs (e.g., trifluoromethylpyrazole derivatives) inhibit glycine uptake (IC₅₀ ~50–100 nM), suggesting potential neuropharmacological applications .
  • Kinase Assays : Use ATP-binding assays (e.g., ELISA-based) to evaluate inhibition of kinases implicated in cancer pathways .

Methodological Note : Orthogonal assays (e.g., SPR for binding kinetics, in vivo models for efficacy) are critical to validate targets .

Q. How can stability issues during synthesis or storage be addressed?

Stability is influenced by functional groups (e.g., sulfonamide, trifluoromethyl):

IssueMitigation StrategyReference
Hydrolysis of sulfonamideStore at -20°C in anhydrous DMSO; avoid prolonged exposure to moisture
Thermal degradationUse inert atmosphere (N₂/Ar) during high-temperature reactions
Photo-degradationProtect from UV light using amber glassware

Q. Analytical Monitoring :

  • HPLC-UV/MS : Track degradation products under stress conditions (e.g., 40°C, 75% RH).
  • TGA/DSC : Assess thermal stability up to 300°C .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Key substituents and their effects:

SubstituentRole in ActivityExample Modification
4-Fluoro group Enhances metabolic stability and target binding via hydrophobic interactionsReplace with Cl or CF₃ to compare potency
Trifluoromethylphenoxy Increases lipophilicity and blood-brain barrier penetrationSubstitute with methyl or methoxy for polarity adjustments
Sulfonamide linkage Critical for enzyme inhibition (e.g., COX-2); modify to carbamate for reduced toxicity

Q. Experimental Design :

  • Synthesize 10–15 analogs with systematic substituent variations.
  • Test in dose-response assays (e.g., IC₅₀ determination) and computational docking (AutoDock Vina) .

Q. How to resolve contradictions in reported biological data?

Example: Discrepancies in IC₅₀ values for glycine transporter inhibition vs. COX-2 activity.

  • Approach 1 : Validate assays using positive controls (e.g., celecoxib for COX-2, ALX-5407 for glycine transporters) .
  • Approach 2 : Perform off-target profiling (e.g., Eurofins Panlabs® screen) to identify promiscuous binding .

Q. What analytical methods ensure purity and identity in batch-to-batch consistency?

MethodParametersAcceptance Criteria
HPLC-PDA C18 column, 0.1% TFA in H₂O/ACN gradient, 254 nmPurity ≥98% (area %)
LC-HRMS ESI+ mode, m/z 400–600Exact mass ± 5 ppm
Elemental Analysis C, H, N, STheoretical ± 0.4%

Reference Standards : Use certified reference materials (CRMs) from PubChem or Sigma-Aldrich .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.